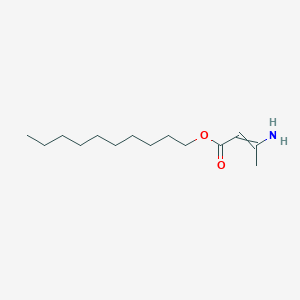
Decyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 3-aminobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyl group (a ten-carbon alkyl chain) attached to the ester functional group, which is further connected to a 3-aminobut-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with decanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-aminobut-2-enoic acid+decanolacid catalystdecyl 3-aminobut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Decyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Decyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It can be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of decyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the active 3-aminobut-2-enoic acid. This acid can then interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminobut-2-enoate
- Methyl 3-aminobut-2-enoate
- Isopropyl 3-aminobut-2-enoate
Uniqueness
Decyl 3-aminobut-2-enoate is unique due to its longer alkyl chain, which can impart different physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
52937-92-5 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
decyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h12H,3-11,15H2,1-2H3 |
InChI Key |
IJBRUUXJLQCDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















